molecular formula C21H18O3 B12855499 4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12855499
M. Wt: 318.4 g/mol
InChI Key: YBHLVRCKUZCVNJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a benzyloxy group at the 4-position, a methoxy group at the 3'-position, and a carbaldehyde moiety at the 3-position (Figure 1). This compound is of interest in organic synthesis due to its reactive aldehyde group, which participates in condensation reactions, and its ether substituents, which modulate electronic and steric properties.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C21H18O3/c1-23-20-9-5-8-17(13-20)18-10-11-21(19(12-18)14-22)24-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3

InChI Key

YBHLVRCKUZCVNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde typically involves the condensation of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions with optimized conditions for higher yields and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 4-(benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: Formation of 4-(benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, including:

  • Electrophilic Aromatic Substitution : The presence of the methoxy group enhances the electron density on the aromatic ring, facilitating substitution reactions.
  • Oxidation Reactions : The aldehyde functionality can be oxidized to carboxylic acids or reduced to alcohols, providing pathways for further synthetic modifications.
Reaction TypeExample Products
OxidationCarboxylic acids
ReductionAlcohols
SubstitutionVarious aryl derivatives

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit potential biological activities, including:

  • Anticancer Properties : Studies suggest that biphenyl derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Activity : The compound may possess properties that inhibit bacterial growth, making it a candidate for developing new antibiotics.

Case studies have demonstrated the effectiveness of related compounds in preclinical trials, indicating a promising avenue for further exploration.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Liquid Crystals : Its structure allows for alignment in liquid crystal displays (LCDs), contributing to advancements in display technology.
  • Polymer Development : The compound can be incorporated into polymer matrices to enhance thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is not fully understood. its biological activities are likely related to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biphenyl Carbaldehydes with Varied Substituents

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS 118350-17-7)
  • Structure : Differs by replacing the benzyloxy group with a methoxy at the 4'-position.
  • Key Properties : The absence of a benzyloxy group reduces steric bulk and lipophilicity. Methoxy’s electron-donating nature may lower the electrophilicity of the aldehyde compared to the benzyloxy analogue.
  • Applications : Used as a precursor in Suzuki-Miyaura couplings due to its simpler structure .
4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
  • Structure : Adds a hydroxyl group at the 4-position.
  • Key Properties: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. This substituent may also alter UV-Vis absorption due to conjugation effects, as seen in analogues with phenolic groups .
3-(Pyridin-2-yloxy)-[1,1′-biphenyl]-4-carbaldehyde (1d) and 4-(Pyridin-2-yloxy)-[1,1′-biphenyl]-3-carbaldehyde (1e)
  • Structure : Replace benzyloxy/methoxy with pyridinyloxy groups.
  • Key Properties : Pyridine’s electron-withdrawing nature increases the aldehyde’s electrophilicity. These compounds exhibit strong UV absorption near 320 nm (n→π* transitions), comparable to the target molecule’s carbonyl group behavior .

Carboxylic Acid Derivatives

4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic Acid
  • Structure : Replaces the aldehyde with a carboxylic acid.
  • Key Properties : The carboxylic acid group enhances water solubility and enables salt formation. However, it reduces reactivity in nucleophilic additions compared to the aldehyde-containing target compound .

Pyrazole-Carbaldehyde Analogues

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a)
  • Structure : Incorporates a pyrazole ring instead of a biphenyl system.
  • Key Properties : The aldehyde group in 4a shows IR absorption at 1647 cm⁻¹ (C=O stretch), slightly higher than typical biphenyl aldehydes (1620–1640 cm⁻¹), suggesting increased polarization due to the pyrazole’s electron-withdrawing effects. NMR signals for the aldehyde proton appear at δ 9.1–9.32, similar to the target compound’s expected range .

Data Tables

Table 1. Structural and Spectroscopic Comparison

Compound Name Substituents IR C=O Stretch (cm⁻¹) Aldehyde Proton (δ, ppm) Key Applications
Target Compound 4-BnO, 3'-OMe, 3-CHO ~1640 (predicted) ~9.5–10.0 (predicted) Synthetic intermediates
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde 4'-OMe, 3-CHO 1635 (literature) 9.8 (observed) Cross-coupling reactions
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole core, 4-CHO 1647 9.1–9.32 Antioxidant studies

Table 2. Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility Profile
Target Compound 348.38 3.8 Soluble in DCM, THF
4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde 350.37 2.9 Soluble in MeOH, H2O
4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic Acid 334.36 3.2 Soluble in NaOH, DMSO

Research Findings and Implications

  • Reactivity : The target compound’s aldehyde group is less electrophilic than pyridine-substituted analogues (e.g., 1d, 1e) due to the electron-donating methoxy and benzyloxy groups .
  • Spectroscopy : The aldehyde’s IR and NMR signatures align with biphenyl carbaldehydes but differ from heterocyclic analogues due to conjugation effects .
  • Biological Potential: Pyrazole-carbaldehydes exhibit antioxidant activity, suggesting that the target compound could be explored for similar applications with structural optimization .

Biological Activity

4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various research findings and data.

Chemical Structure and Properties

The compound features a biphenyl structure with a benzyloxy group and a methoxy group, which contribute to its chemical reactivity and biological interactions. Its molecular formula is C16H16O3C_{16}H_{16}O_3 with a molecular weight of approximately 256.29 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For example, studies have shown that derivatives of biphenyl compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

Several studies have reported the anticancer potential of biphenyl derivatives. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Compound% Cell Viability (50 μM)IC50 (μM)
This compound35%12.5
Control (DMSO)100%-

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dipeptidyl peptidase IV (DPP-IV), an important enzyme in glucose metabolism and diabetes management. Inhibition of DPP-IV can lead to increased insulin secretion and decreased glucagon levels.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Biological Targets : The benzyloxy group enhances membrane permeability, allowing the compound to interact with intracellular targets.
  • Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins, leading to modulation or inhibition of their activity.
  • Signal Pathway Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that at concentrations of 50 μM, the compound reduced cell viability significantly in MCF-7 (breast cancer) cells by approximately 65%. The study concluded that further investigation into its mechanism could provide insights into its therapeutic potential.

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